6-amino-N-ethylpyridine-2-carboxamide

Description

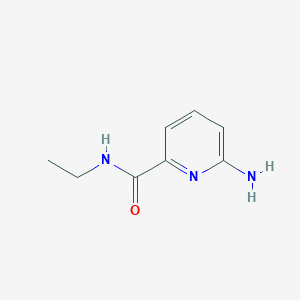

6-Amino-N-ethylpyridine-2-carboxamide (IUPAC name: this compound) is a pyridine derivative characterized by an amino group (-NH₂) at the 6-position of the pyridine ring and an ethyl-substituted carboxamide group at the 2-position. Its molecular formula is C₉H₁₂N₃O, with a molecular weight of 178.22 g/mol.

Properties

IUPAC Name |

6-amino-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFBKBSNTHADQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-N-ethylpyridine-2-carboxamide with four analogs, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Solubility The amino group in this compound enhances hydrophilicity and hydrogen-bonding capacity compared to the chloro substituent in its chloro-methyl analog . This difference may influence bioavailability in biological systems.

Synthetic Methodologies

- The acyl chloride method, used for synthesizing methyl-substituted carboxamides (e.g., L1–L4), is likely applicable to the target compound. This method enhances nucleophilicity of the amine group, facilitating carboxamide bond formation .

Spectroscopic Characterization While specific data for this compound are unavailable, FTIR spectra of similar compounds show distinct stretches:

- Amide C=O : ~1650–1700 cm⁻¹ (shared across analogs).

- Amino N–H: ~3300–3500 cm⁻¹ (absent in chloro/methyl ester derivatives) . In ¹H NMR, the ethyl group’s protons (CH₂CH₃) would resonate as a quartet (~1.2–1.4 ppm for CH₃) and triplet (~3.3–3.5 ppm for CH₂), distinguishing it from methyl-substituted amides .

Table 2: Hypothetical Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.